molecular formula C19H19NO6S B2959698 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034546-15-9

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2959698
CAS No.: 2034546-15-9
M. Wt: 389.42
InChI Key: QTRASKNJEDIXEF-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 2034546-15-9) is a chemical compound of significant research interest due to its unique molecular architecture, which incorporates two distinct heterocyclic systems . The compound has a molecular formula of C19H19NO6S and a molecular weight of 389.42 g/mol . Its structure features a benzofuran moiety, a heterocyclic compound that is a component of coal tar and serves as an important scaffold in the development of various pharmaceutical intermediates and active compounds . This is fused with a 2,3-dihydro-1,4-benzodioxine sulfonamide group, a versatile template widely used in medicinal chemistry to design molecules with diverse biological activities . Derivatives of 1,4-benzodioxane have been extensively researched and described in scientific literature as agonists and antagonists for various receptor subtypes, including nicotinic, alpha-adrenergic, and 5-HT receptors . Furthermore, compounds based on this structure have been investigated for potential applications as antitumor and antibacterial agents . This molecular hybrid makes it a valuable candidate for exploratory research in medicinal chemistry and drug discovery programs. Researchers can utilize this compound to investigate structure-activity relationships (SAR), probe novel biological pathways, and develop new therapeutic agents. The product is supplied with a guaranteed purity of 95% and above. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-19(21,18-10-13-4-2-3-5-15(13)26-18)12-20-27(22,23)14-6-7-16-17(11-14)25-9-8-24-16/h2-7,10-11,20-21H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRASKNJEDIXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran intermediate, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the benzodioxine sulfonamide structure via a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the substituents attached to the benzodioxine-sulfonamide core. Below is a comparative table of molecular properties:

Compound Name (Core + Substituent) Molecular Formula Molecular Weight Key Substituents LogP Biological Activity (Reported) Reference IDs
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-... C₂₀H₁₉NO₆S 425.44* 1-Benzofuran-2-yl, hydroxypropyl ~3.1† Not explicitly reported -
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-... C₂₄H₂₆FN₃O₅S 487.54 4-Fluorophenylpiperazine, furyl 3.5‡ Enzyme inhibition (CYP2J2)
N-{2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethyl}-... C₁₈H₁₇N₃O₄S₂ 403.48 Pyridinyl-thiazole 3.82 Not reported; high lipophilicity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide C₁₄H₁₂FNO₅S 325.31 4-Fluorobenzenesulfonamide 2.8† Structural studies
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-... C₂₂H₂₉N₃O₅S 447.50 Dimethylaminophenyl, morpholine ~3.4† Not explicitly reported

*Calculated based on structure; †Estimated via analogous compounds; ‡Derived from experimental data.

Functional Group Impact on Bioactivity

  • Anti-inflammatory Activity : Analogous sulfonamides with pyrrole-acetic acid substituents (e.g., 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid) demonstrated superior anti-inflammatory effects compared to ibuprofen . However, the benzofuran-containing compound lacks direct activity reports, suggesting its efficacy may depend on substituent-specific interactions.
  • Enzyme Modulation : The fluorophenylpiperazine analog (C₂₄H₂₆FN₃O₅S) inhibits CYP2J2, a cytochrome P450 enzyme involved in lipid metabolism, highlighting the role of fluorine and piperazine in enzyme binding .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anti-tumor, antibacterial, and antiviral properties, along with relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Benzofuran moiety : Known for various biological activities.
  • Dihydrobenzo[b][1,4]dioxine ring : Imparts additional reactivity.
  • Sulfonamide group : Often associated with antibacterial properties.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor effects. It has been shown to inhibit cell growth in various cancer cell lines through mechanisms that interfere with critical signaling pathways. For example:

  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cells with IC50 values indicating potent activity against specific cell lines. For instance, derivatives similar to this compound have shown IC50 values as low as 5 μM against leukemia cells .

Antibacterial Properties

The compound also displays promising antibacterial activity. Benzofuran derivatives are known to exhibit effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 50 to 200 μg/mL against various bacterial strains. Specific derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Effects

Emerging research suggests potential antiviral properties, particularly against viral infections. The structural features of benzofuran derivatives may facilitate interactions with viral proteins, inhibiting their replication.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation or bacterial growth.
  • Signal Pathway Interference : It is suggested that the compound disrupts signaling pathways essential for tumor growth and survival.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, a comparison with structurally similar compounds can be made:

Compound NameStructure DescriptionBiological Activity
Benzothiophene derivativesSimilar structureAnti-cancer properties
Benzofuran-triazole hybridsContains triazole ringAntifungal activity
Dibenzo[b,d]furan derivativesRelated dioxin structureAnticancer and antimicrobial properties

These compounds exhibit significant biological activities but differ in their specific mechanisms and therapeutic applications.

Case Studies

Several studies have evaluated the biological activities of benzofuran derivatives:

  • Study on Cytotoxic Activity : A study demonstrated that certain benzofuran derivatives exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cells with IC50 values significantly lower than those observed in normal cells .
  • Antimicrobial Evaluation : Research involving 1-(3-amino-2-hydroxypropyl) derivatives showed effectiveness against Gram-positive bacteria and fungi, highlighting the potential of benzofuran derivatives in treating infections .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

  • The synthesis typically involves sequential functionalization of the benzodioxin and benzofuran moieties. A core step includes reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the sulfonamide backbone. Subsequent coupling with a benzofuran-derived electrophile (e.g., 2-hydroxypropyl benzofuran) is achieved via nucleophilic substitution in polar aprotic solvents like DMF, often using LiH as a catalyst. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (70–85%) .

Q. Which spectroscopic and crystallographic methods are critical for confirming structural integrity?

  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
  • NMR : ¹H NMR resolves proton environments (e.g., benzodioxin methylene at δ 4.2–4.5 ppm; benzofuran aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR confirms quaternary carbons and stereochemistry.
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Use DMSO as a primary solvent (stock solutions ≤10 mM). For aqueous buffers (e.g., PBS), employ co-solvents like cyclodextrins (5% w/v) or Tween-80 (0.1% v/v). Dynamic light scattering (DLS) monitors aggregation. Pre-filter (0.22 µm) before bioassays .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives with modified substituents?

  • Parameter Screening : Vary temperature (0°C to reflux), solvent (THF vs. DMF), and catalyst (NaH vs. K₂CO₃). For example, NaH in THF at 0°C improved benzofuran coupling yields to 85% vs. 60% with K₂CO₃.
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions (e.g., reactant stoichiometry, pH). Response surface methodology (RSM) identifies optimal conditions .

Q. How are enzyme inhibitory activities (e.g., α-glucosidase) quantified methodologically?

  • Assay Protocol : Pre-incubate the compound (0.1–100 µM) with enzyme (0.1 U/mL) in buffer (pH 7.4, 37°C). Add substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), measure absorbance at 405 nm over 30 min.
  • Data Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Report mean ± SEM from triplicates. Competitive vs. non-competitive inhibition is discerned via Lineweaver-Burk plots .

Q. What computational approaches predict binding modes with target enzymes?

  • Molecular Docking : Use AutoDock Vina with enzyme structures (PDB ID). Grid boxes (20 ų) cover active sites. Lamarckian genetic algorithms rank poses by binding energy (ΔG ≤ -8 kcal/mol).
  • MD Simulations : Run AMBER for 100 ns to assess complex stability (RMSD ≤2 Å). MM-PBSA calculates binding free energies.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Leave-one-out cross-validation ensures robustness (R² >0.8) .

Q. How do structural modifications (e.g., sulfonamide vs. acetamide) alter bioactivity?

  • SAR Insights : Sulfonamide derivatives exhibit higher enzyme affinity (e.g., acetylcholinesterase Ki = 0.8 µM vs. 3.2 µM for acetamides) due to stronger hydrogen bonding. Electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring enhance metabolic stability (t₁/₂ >4 h in microsomes) .

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